![molecular formula C18H22N2O4 B2772451 3-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097858-44-9](/img/structure/B2772451.png)
3-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a 2-methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, and a cyclopropanecarbonyl group, which is a three-membered ring with a carbonyl (C=O) substituent .
Molecular Structure Analysis
The structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its structure and the functional groups it contains. For example, the presence of a pyrrolidine ring could influence the compound’s solubility, stability, and reactivity .Applications De Recherche Scientifique
- Researchers have explored indole derivatives for their antiviral potential. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .
Antiviral Activity
Orientations Futures
Propriétés
IUPAC Name |
3-[1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-23-15-5-3-2-4-14(15)18(7-8-18)16(21)19-9-6-13(12-19)20-10-11-24-17(20)22/h2-5,13H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHFQEWRBOOOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)N3CCC(C3)N4CCOC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


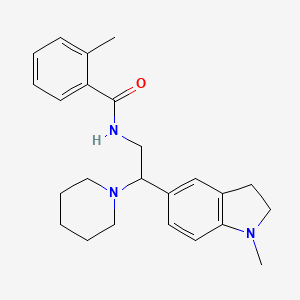
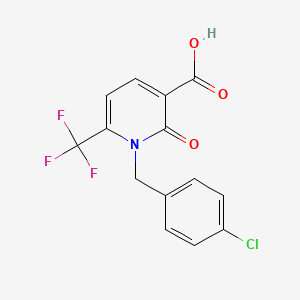
![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid](/img/structure/B2772375.png)
![2-[2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B2772377.png)
![4-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2772378.png)
![Tert-butyl 6-(2-methyl-1,2,4-triazol-3-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2772379.png)
![5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2772381.png)
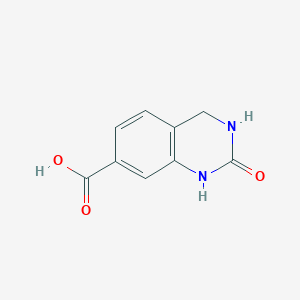
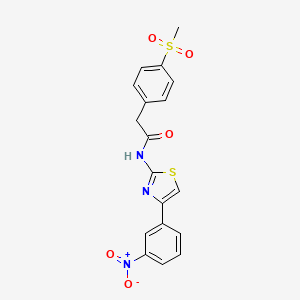
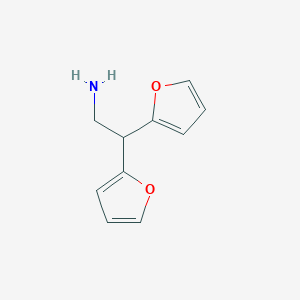
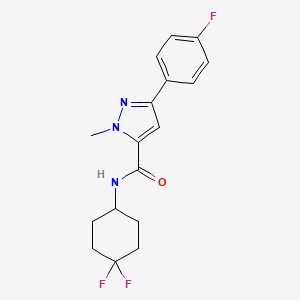
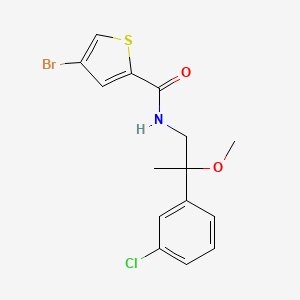
![1-Methyl-2-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]pyrrolidine](/img/structure/B2772391.png)